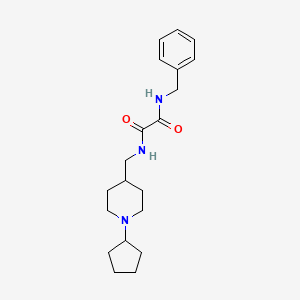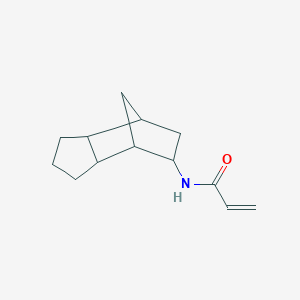![molecular formula C14H15Cl2NO2 B2538967 Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287261-31-6](/img/structure/B2538967.png)
Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of bicyclic compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In 1.1]pentanyl]acetate.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate is not fully understood. However, it has been suggested that this compound may act by modulating the activity of ion channels in the central nervous system. Specifically, it has been proposed that Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate may interact with voltage-gated sodium channels and inhibit their activity, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been found to exhibit a range of interesting biochemical and physiological effects. In animal studies, this compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been reported to have a low toxicity profile and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate is its potential as a therapeutic agent for the treatment of a variety of diseases. Additionally, this compound has been found to have a low toxicity profile and is well-tolerated in animal models. However, one of the main limitations of this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate. One area of interest is the development of more efficient synthesis methods for this compound, which could increase its availability for research purposes. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential as a therapeutic agent for the treatment of a variety of diseases. Finally, additional studies are needed to explore the potential advantages and limitations of Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate for use in laboratory experiments.
Synthesis Methods
The synthesis of Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate involves a multistep process that includes the reaction of 3,4-dichlorophenylacetonitrile with bicyclo[1.1.1]pentan-1-amine, followed by the addition of ethyl chloroacetate and subsequent methylation with dimethyl sulfate. This method has been reported to yield the desired compound in moderate to good yields.
Scientific Research Applications
Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of interesting biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of a variety of diseases, including epilepsy, neuropathic pain, and inflammation.
properties
IUPAC Name |
methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO2/c1-19-12(18)11(17)14-5-13(6-14,7-14)8-2-3-9(15)10(16)4-8/h2-4,11H,5-7,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZVWWNMNJARKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)C3=CC(=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2538887.png)



![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2538892.png)
![(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2538893.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2538896.png)


![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)

